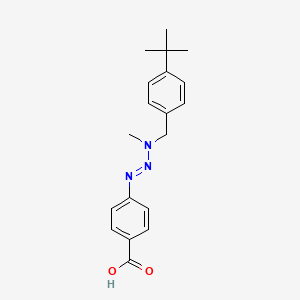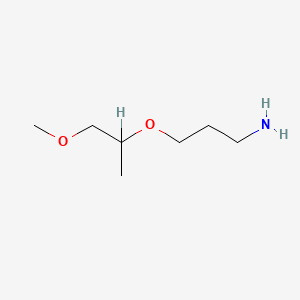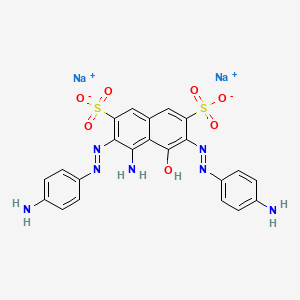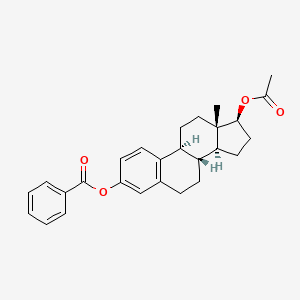
Estradiol 17-acetate 3-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 17-acetate 3-benzoate is a synthetic estrogen compound derived from estradiol, a naturally occurring hormone in the human body. This compound is a dual ester of estradiol, combining both acetate and benzoate groups. It is primarily used in hormone replacement therapy and various medical treatments due to its potent estrogenic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 17-acetate 3-benzoate typically involves the esterification of estradiol with acetic anhydride and benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, heating, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol 17-acetate 3-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding estradiol, acetic acid, and benzoic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Hydrolysis: Estradiol, acetic acid, benzoic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Wissenschaftliche Forschungsanwendungen
Estradiol 17-acetate 3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.
Industry: Utilized in the formulation of pharmaceuticals and hormone-based therapies.
Wirkmechanismus
Estradiol 17-acetate 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and maintenance of reproductive tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol benzoate: A single ester of estradiol, used in similar medical applications.
Estradiol acetate: Another single ester of estradiol, with slightly different pharmacokinetic properties.
Estradiol cypionate: A longer-acting ester of estradiol, used for prolonged hormone therapy.
Uniqueness
Estradiol 17-acetate 3-benzoate is unique due to its dual ester structure, which may offer distinct pharmacokinetic advantages, such as improved bioavailability and sustained release compared to single esters. This dual esterification can potentially enhance its therapeutic efficacy and reduce the frequency of administration.
Eigenschaften
CAS-Nummer |
4954-17-0 |
|---|---|
Molekularformel |
C27H30O4 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI-Schlüssel |
CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
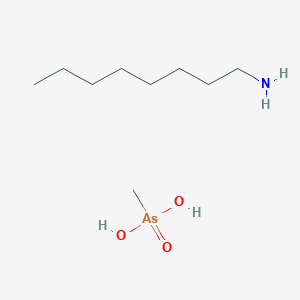

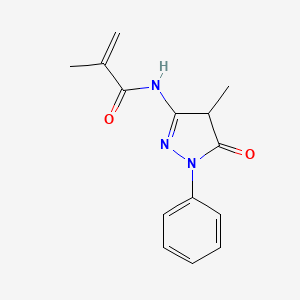
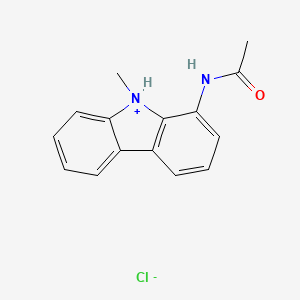

![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

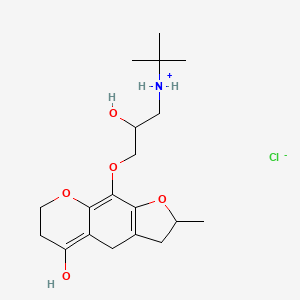
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
